molecular formula C6H4BrClFN B3224177 3-Bromomethyl-5-chloro-2-fluoropyridine CAS No. 1227574-00-6

3-Bromomethyl-5-chloro-2-fluoropyridine

Cat. No.: B3224177
CAS No.: 1227574-00-6
M. Wt: 224.46 g/mol
InChI Key: KUUADOFVLHENQU-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-chloro-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H4BrClFN. It is a derivative of pyridine, characterized by the presence of bromomethyl, chloro, and fluoro substituents on the pyridine ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-chloro-2-fluoropyridine typically involves halogenation and substitution reactions. One common method includes the bromination of 5-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromomethyl-5-chloro-2-fluoropyridine involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromomethyl-5-chloro-2-methylpyridine
  • 3-Bromomethyl-5-chloro-2-iodopyridine
  • 3-Bromomethyl-5-chloro-2-bromopyridine

Uniqueness

3-Bromomethyl-5-chloro-2-fluoropyridine is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and reactivity compared to its analogs. The fluoro group can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules .

Properties

IUPAC Name

3-(bromomethyl)-5-chloro-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUADOFVLHENQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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